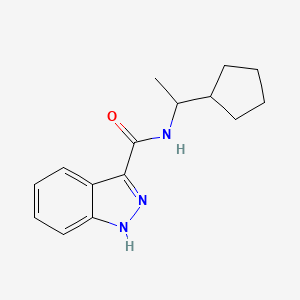
N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide (BEI-IMI) is a sulfonamide derivative that has been widely used in scientific research for its unique properties. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide is a sulfonamide derivative that binds to the active site of enzymes and disrupts their function. This compound has been found to inhibit the activity of various enzymes, including protein kinases and proteases. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including protein kinases and proteases. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to have anti-inflammatory and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide is its ability to selectively inhibit the activity of enzymes. This compound has been found to have a high degree of specificity for certain enzymes, making it a valuable tool for studying enzyme activity. However, one of the main limitations of this compound is its potential toxicity. This compound has been found to have cytotoxic effects on certain cell types, making it important to use caution when working with this compound.
Orientations Futures
There are several future directions for research involving N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide. One area of research is the development of new compounds based on the structure of this compound. These compounds could be designed to have improved specificity and reduced toxicity. Another area of research is the use of this compound in the study of protein-protein interactions. This compound could be used to identify new protein interactions and study their role in various biological processes. Finally, this compound could be used in the development of new cancer therapies. This compound has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Méthodes De Synthèse
N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide can be synthesized using a simple two-step process. The first step involves the reaction of benzylamine with ethyl chloroformate to form N-benzyl-N-ethylcarbamate. The second step involves the reaction of N-benzyl-N-ethylcarbamate with imidazole-5-sulfonamide to form this compound. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide has been widely used in scientific research as a tool to study various biological processes. One of the main applications of this compound is in the study of protein-protein interactions. This compound has been found to bind to the active site of enzymes and disrupt their function, making it a valuable tool for studying enzyme activity. This compound has also been used to study the role of protein kinases in various biological processes, including cell signaling and cancer.
Propriétés
IUPAC Name |
N-benzyl-N-ethyl-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-15(9-11-6-4-3-5-7-11)18(16,17)12-8-13-10-14-12/h3-8,10H,2,9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQVNACPNFQHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)
![2-[(2-Iodophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578271.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)

![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)

![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)

![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)